2,5-Bis(trifluoromethyl)fluorobenzene
Overview
Description
2,5-Bis(trifluoromethyl)fluorobenzene is an organic compound with the molecular formula C8H3F7. It is characterized by the presence of two trifluoromethyl groups and one fluorine atom attached to a benzene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the design and synthesis of emitters exhibiting thermally activated delayed fluorescence .
Biochemical Pathways
Similar compounds have been involved in reactions at the benzylic position .
Pharmacokinetics
The compound’s physical properties such as boiling point and density could potentially influence its pharmacokinetic profile.
Result of Action
Similar compounds have shown to lead to significantly more transparent polyimide films compared to those with methyl substituents .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,5-Bis(trifluoromethyl)fluorobenzene involves the Friedel-Crafts acylation of benzene derivatives using various catalytic systems. This reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl3), and an acyl chloride or anhydride as the acylating agent . The reaction conditions often involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Friedel-Crafts acylation processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(trifluoromethyl)fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in electrophilic aromatic substitution reactions, where the trifluoromethyl groups and fluorine atom influence the reactivity of the benzene ring.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitrating agents (e.g., nitric acid) and halogenating agents (e.g., bromine). Reaction conditions typically involve the use of a Lewis acid catalyst and controlled temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield nitro or halogenated derivatives, while oxidation and reduction reactions can produce various functionalized benzene compounds .
Scientific Research Applications
2,5-Bis(trifluoromethyl)fluorobenzene has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it valuable in the study of biological systems, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(trifluoromethyl)benzene: This compound has two trifluoromethyl groups attached to a benzene ring but lacks the fluorine atom present in 2,5-Bis(trifluoromethyl)fluorobenzene.
3,5-Bis(trifluoromethyl)benzonitrile: This compound contains two trifluoromethyl groups and a nitrile group attached to a benzene ring.
Uniqueness
This compound is unique due to the presence of both trifluoromethyl groups and a fluorine atom on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced stability, making it valuable in various applications .
Properties
IUPAC Name |
2-fluoro-1,4-bis(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F7/c9-6-3-4(7(10,11)12)1-2-5(6)8(13,14)15/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGRJEBZBWYSJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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